1-丙基-3-{3-[4-(三氟甲基)苯基]-1,2,4-噁二唑-5-基}喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to the compound typically involves the formation of quinoline carbohydrazide derivatives and subsequent transformation into N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-quinolin-4-amine derivatives. These processes are characterized by specific reactions, including condensation and cyclization, under controlled conditions to achieve the desired compound. The synthesis routes are designed to introduce the trifluoromethyl group and the oxadiazol ring to the quinoline core, contributing to the compound's unique properties (Garudachari et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one" has been elucidated using X-ray crystallography, revealing detailed geometrical parameters and confirming the presence of key functional groups. Intramolecular and intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing the compound's crystal structure. These structural analyses are fundamental in understanding the compound's reactivity and interaction with biological targets (Prabhuswamy et al., 2015).
科学研究应用
合成和结构分析
化合物1-丙基-3-{3-[4-(三氟甲基)苯基]-1,2,4-噁二唑-5-基}喹啉-4(1H)-酮属于1,3,4-噁二唑和喹啉类化合物,这些化合物以在药物化学和材料科学中的多功能应用而闻名。这类化合物的合成通常涉及用盐酸双肼处理芳香羧酸,从而产生具有潜在生物活性的各种衍生物(Ye et al., 2006)。
抗菌和抗原虫活性
基于喹啉的1,3,4-噁二唑已显示出有希望的抗菌、抗真菌和抗克氏锥虫活性,突显了它们作为治疗剂抗击传染病的潜力(Patel et al., 2017)。
抗氧化和抗肿瘤活性
包括具有1,3,4-噁二唑结构的新衍生物在内,已被合成并评估其抗氧化性能和细胞毒性。这些化合物显示出中等到高的活性,表明它们在新型抗氧化和抗癌药物开发中的潜在用途(Fadda et al., 2011)。
抗癌潜力和计算研究
吲哚-喹啉-噁二唑杂化物的合成及其对癌细胞系体外细胞毒潜力的评估突显了小型杂化分子在癌症药物开发中的作用。一些衍生物显示出低IC50值和高选择性指数,表明它们在靶向癌细胞方面的有效性(Kamath等,2016)。
抗菌性能
新系列三氟甲基喹啉衍生物的合成及其对包括沙眼分枝杆菌和铜绿假单胞菌在内的各种微生物的抗菌性能评估显示出显著活性,指向它们作为抗菌剂的潜力(Garudachari et al., 2014)。
属性
IUPAC Name |
1-propyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-2-11-27-12-16(18(28)15-5-3-4-6-17(15)27)20-25-19(26-29-20)13-7-9-14(10-8-13)21(22,23)24/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMXZLAERFVBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。